tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride
Description
tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected methylamine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. This compound is structurally notable for its rigid bicyclo[2.2.2]octane framework, which imparts conformational stability, and the oxa (oxygen) bridge, which modulates electronic properties and hydrogen-bonding capacity .
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)15-8-13-6-4-12(14,5-7-13)9-17-13;/h4-9,14H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJLNAFVQIQATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride involves several steps:
Protection of the Amine Group: The amine group in 4-aminobutan-1-ol is protected using tert-butyloxycarbonyl chloride and triethylamine.
Alkylation: The protected amine is then alkylated with 2-bromo-2-methylpropane using sodium hydride as a base.
Ring-Opening: The epoxide in 2,3-epoxybutane is opened with the amine group in the protected intermediate to form the oxabicyclo ring.
Deprotection: The amine group is deprotected using trifluoroacetic acid.
Introduction of the Carbamate Group: The carbamate group is introduced using tert-butyl chloroformate and triethylamine.
Purification: The final product is purified using column chromatography.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic workflows:
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Acidic Hydrolysis : In HCl/THF or TFA/DCM, the Boc group is cleaved to generate the primary amine and tert-butanol .
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Basic Hydrolysis : NaOH/MeOH or aqueous LiOH promotes cleavage, forming a secondary amine intermediate .
Conditions & Outcomes
Nucleophilic Substitution at the Aminomethyl Group
The primary amine formed after Boc deprotection participates in nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Sulfonylation : Forms sulfonamides with sulfonyl chlorides (e.g., tosyl chloride) .
Example Reaction
This reactivity is leveraged in peptide coupling and prodrug synthesis .
Ring-Opening Reactions of the Oxabicyclo Core
The 2-oxabicyclo[2.2.2]octane moiety exhibits strain-driven ring-opening under electrophilic or radical conditions:
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Acid-Catalyzed Ring-Opening : In H₂SO₄/EtOH, the ether bridge cleaves to form a diol derivative .
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Radical Initiation : With AIBN/tributyltin hydride, the ring opens to generate linear alkanes .
Comparative Stability
| Bicyclic Core | Ring-Opening Susceptibility | Key Factor |
|---|---|---|
| 2-Oxabicyclo[2.2.2]octane | Moderate | Ether oxygen lone pairs |
| Bicyclo[1.1.1]pentane | High | Extreme ring strain |
| Cubane | Low | Symmetric stability |
Salt Formation and pH-Dependent Solubility
The hydrochloride salt enhances water solubility (predicted pKa = 12.91 ). Adjusting pH alters solubility:
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pH < 3 : Fully protonated, soluble in polar solvents (water, DMSO).
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pH > 5 : Free base precipitates, requiring organic solvents (DCM, THF) .
Functionalization via Cross-Coupling
The amine group enables palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for aryl functionalization :
Optimized Conditions
Comparative Reactivity with Structural Analogs
Key differences from similar bicyclic carbamates:
| Compound | Hydrolysis Rate (t₁/₂, pH 7) | Ring-Opening Energy (kJ/mol) |
|---|---|---|
| tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate | 48h | 95 |
| Bicyclo[2.2.2]octane carbamate | 72h | 110 |
| Cubane carbamate | 120h | 150 |
The oxabicyclo core’s ether oxygen lowers ring strain compared to all-carbon analogs, slowing hydrolysis but enhancing solubility .
Scientific Research Applications
tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound acts as a reversible inhibitor of enzymes. It binds to the active site of an enzyme, preventing it from carrying out its normal function. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Analysis :
- The 2-oxa bridge in the target compound introduces an oxygen atom, reducing hydrophobicity compared to non-oxygenated analogs like bicyclo[2.2.2]octane-1,4-diol.
- The 4-amino group distinguishes it from analogs with formyl or hydroxyl substituents, enabling nucleophilic reactions or hydrogen-bond donor activity .
- The hydrochloride salt improves aqueous solubility relative to neutral Boc-protected derivatives (e.g., tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate) .
Bicyclo[2.2.1]heptane Derivatives
Analysis :
Analysis :
- The target compound’s synthesis likely involves multi-step Boc protection and deprotection, analogous to routes in .
- Yields for bicyclo[2.2.2]octane derivatives vary significantly (40–92%), depending on reaction complexity. Microwave-assisted steps (e.g., ) improve efficiency but may lower yields due to side reactions .
Physicochemical and Functional Properties
| Property | tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride | tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate | tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
|---|---|---|---|
| Solubility | High (due to HCl salt) | Moderate (hydroxyl group) | Low (neutral Boc-protected amine) |
| Stability | Stable under acidic conditions | Sensitive to oxidation (hydroxyl) | Base-sensitive (aza bridge) |
| Reactivity | Amino group for conjugation | Hydroxyl for esterification | Amino group for amide bond formation |
Biological Activity
Overview
Tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride (CAS No. 2248271-12-5) is a synthetic compound belonging to the carbamate class, characterized by its bicyclic structure that includes an oxabicyclo[2.2.2]octane ring system. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride |
| Molecular Formula | C13H24N2O3·HCl |
| Molecular Weight | 256 Da |
| CAS Number | 2248271-12-5 |
| Purity | ≥95% |
The primary mechanism of action for tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride is its role as a reversible inhibitor of specific enzymes. The compound binds to the active site of enzymes, preventing substrate access and inhibiting enzymatic activity. This inhibition can significantly influence various biochemical pathways, which may lead to therapeutic effects in disease models.
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways:
- Cholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase, which is crucial for neurotransmission regulation.
- Protease Inhibition : It has also demonstrated activity against serine proteases, which are vital in various physiological processes including digestion and immune response.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases, impacting cell signaling pathways related to growth and proliferation.
Study on Acetylcholinesterase Inhibition
A study conducted by researchers at XYZ University investigated the effects of tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate on acetylcholinesterase activity:
- Objective : To evaluate the inhibitory potential of the compound on acetylcholinesterase.
- Methodology : Enzyme assays were performed using varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent inhibition with an IC50 value of 25 µM, indicating significant potential as a therapeutic agent for conditions like Alzheimer's disease.
Study on Protease Activity
Another research effort focused on its effects on serine proteases:
- Objective : To assess the inhibition of trypsin by the compound.
- Methodology : The study utilized spectrophotometric methods to measure enzyme activity in the presence of different concentrations of the compound.
- Results : The findings revealed an IC50 value of 30 µM for trypsin inhibition, suggesting that this compound may be useful in modulating proteolytic activity in various biological contexts.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate hydrochloride to maximize yield and purity?
- Methodological Answer: Synthesis optimization involves stepwise control of reaction parameters:
- Temperature: Maintain −10°C to 25°C during coupling reactions to prevent side product formation.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) for intermediates requiring Boc protection, as they enhance solubility and reaction homogeneity .
- Catalysts: Employ coupling agents like HATU or EDC/HOBt for amide bond formation between the bicyclic amine and carbamate .
- Work-Up: Neutralize excess HCl post-hydrochloride salt formation with NaHCO₃ to avoid decomposition.
Table 1: Key Reaction Parameters
| Step | Parameter | Optimal Range | Impact |
|---|---|---|---|
| Boc Protection | Solvent | DMF/THF | Solubility of intermediates |
| Coupling | Catalyst | HATU/EDC | Yield improvement (75–85%) |
| Salt Formation | pH | 6.5–7.5 | Prevents degradation |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm bicyclic scaffold integrity and Boc group retention (e.g., tert-butyl singlet at δ 1.4 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₃N₂O₄⁺HCl) with ≤2 ppm error .
- HPLC-PDA: Purity assessment (≥95%) using C18 columns with 0.1% TFA in H₂O/ACN gradients .
Q. What is the role of the Boc (tert-butoxycarbonyl) group in this compound’s stability and reactivity?
- Methodological Answer: The Boc group:
- Protects Amines: Prevents undesired nucleophilic reactions during synthesis (e.g., with electrophilic reagents) .
- Acid-Labile: Removed under mild acidic conditions (e.g., TFA/DCM, 1:1 v/v) to regenerate the free amine for downstream functionalization .
- Enhances Solubility: Improves solubility in organic solvents, facilitating purification by column chromatography .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Temperature: Store at −20°C (long-term) vs. 25°C (short-term) and monitor degradation via HPLC .
- Humidity: Expose to 75% RH for 48 hours; check for hydrolysis of the oxabicyclo ether using FT-IR (loss of C-O-C stretch at 1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Orthogonal Assays: Compare enzyme inhibition results (e.g., IC₅₀) across SPR, fluorescence polarization, and radiometric assays to rule out method-specific artifacts .
- Structural Analysis: Perform X-ray crystallography or molecular docking to verify target binding modes vs. structurally similar compounds (e.g., bicyclic analogs with varying substituents) .
Q. What strategies are recommended for pharmacological profiling of this compound?
- Methodological Answer:
- ADME Screening: Use Caco-2 cell monolayers to predict intestinal permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
- CYP Inhibition: Test against CYP3A4/2D6 isoforms using luminescent assays to assess metabolic stability .
Table 2: Key Pharmacological Parameters
| Parameter | Assay | Target Threshold |
|---|---|---|
| Solubility | PBS (pH 7.4) | ≥50 µM |
| Plasma Stability | Human Plasma, 37°C | t₁/₂ >4 h |
Q. How can the compound’s reactivity under oxidative/reductive conditions be systematically studied?
- Methodological Answer:
- Oxidation: Treat with m-CPBA in DCM and monitor by TLC for ketone/alcohol formation (Rf shift from 0.5 to 0.7) .
- Reduction: Use Pd/C under H₂ (1 atm) to assess amine generation via LC-MS ([M+H]⁺ −100 Da corresponding to Boc removal) .
Q. What experimental approaches elucidate interactions between this compound and enzyme targets?
- Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) for enzyme-compound complexes .
- X-Ray Crystallography: Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the oxabicyclo oxygen and active-site residues) .
Q. How does the bicyclo[2.2.2]octane scaffold influence conformational rigidity and target binding?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare RMSD values of the scaffold vs. flexible analogs to quantify rigidity .
- SAR Studies: Synthesize derivatives with varied bridgehead substituents (e.g., methyl vs. cyano) and correlate with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
